molecular formula C9H13NO2 B3018493 N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide CAS No. 2168389-07-7

N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide

Cat. No.: B3018493
CAS No.: 2168389-07-7
M. Wt: 167.208
InChI Key: HLIGRPIJBLRZLE-UHFFFAOYSA-N
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Description

N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.208 g/mol. This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of a hydroxyl group and an amide group in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of N-(5-Hydroxyspiro[23]hexan-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amide group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications

Mechanism of Action

The mechanism by which N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide can be compared with other spirocyclic compounds, such as spiro[2.3]hexane derivatives. Its uniqueness lies in the presence of both hydroxyl and amide groups, which provide additional functional versatility. Similar compounds include:

  • Spiro[2.3]hexane-1,5-dione
  • Spiro[2.3]hexane-1,5-diol
  • Spiro[2.3]hexane-1,5-diamine

These compounds share the spirocyclic core but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

N-(5-hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-8(12)10-7-5-9(7)3-6(11)4-9/h2,6-7,11H,1,3-5H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIGRPIJBLRZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC12CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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